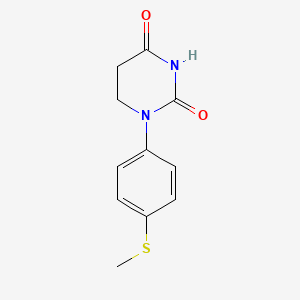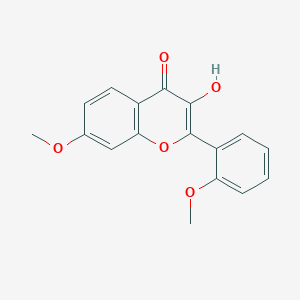
7,2'-Dimethoxy-3-hydroxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,2’-Dimethoxy-3-hydroxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are recognized for their antioxidant, anti-inflammatory, and anticancer properties. The structure of 7,2’-Dimethoxy-3-hydroxyflavone includes a 15-carbon skeleton with two phenyl rings and one heterocyclic ring, which is characteristic of flavonoids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of flavones, including 7,2’-Dimethoxy-3-hydroxyflavone, often involves the oxidative cyclization of 2’-hydroxydihydrochalcones. This process can be catalyzed by palladium (II) under oxidative conditions. For instance, the use of Pd(TFA)2 and DMSO under an O2 atmosphere has been reported to facilitate the dehydrogenation and cyclization necessary to form flavones .
Industrial Production Methods: Industrial production of flavonoids like 7,2’-Dimethoxy-3-hydroxyflavone typically involves large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions: 7,2’-Dimethoxy-3-hydroxyflavone can undergo various chemical reactions, including:
Oxidation: Conversion of flavanones to flavones often involves oxidation processes.
Reduction: Reduction reactions can modify the functional groups on the flavone structure.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidants like iodine (I2) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of flavanones yields flavones, while reduction can lead to the formation of dihydroflavones .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound in the study of flavonoid synthesis and reactivity.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of natural antioxidants for food and cosmetic products
Mecanismo De Acción
The biological effects of 7,2’-Dimethoxy-3-hydroxyflavone are primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate signaling pathways involved in inflammation and cell proliferation. For instance, it may inhibit the activity of enzymes like tyrosinase, which plays a role in melanin synthesis . Additionally, its antioxidant activity helps in neutralizing reactive oxygen species, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
- 5-Hydroxy-3,7-dimethoxyflavone
- 5-Hydroxy-7-methoxyflavone
- 5-Hydroxy-3,7,4’-trimethoxyflavone
- 5,7-Dimethoxyflavone
Comparison: 7,2’-Dimethoxy-3-hydroxyflavone is unique due to its specific substitution pattern, which influences its biological activity and reactivity. Compared to similar compounds, it may exhibit different levels of antioxidant and anticancer activities, making it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C17H14O5 |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
3-hydroxy-7-methoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-20-10-7-8-11-14(9-10)22-17(16(19)15(11)18)12-5-3-4-6-13(12)21-2/h3-9,19H,1-2H3 |
Clave InChI |
AUHNLDYVWGLTFW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-4-[[2-methyl-1-(2-methylpropanoyloxy)propoxy]carbonylamino]butanoic acid](/img/structure/B14778930.png)

![N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
![N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B14778948.png)
![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)
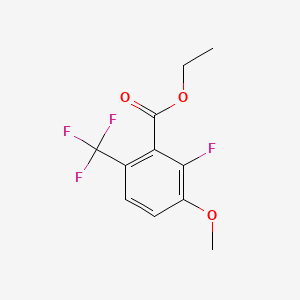
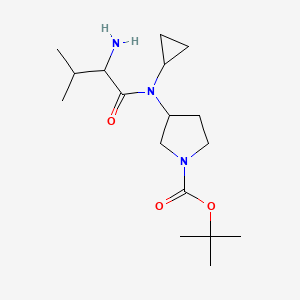
![methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B14778964.png)
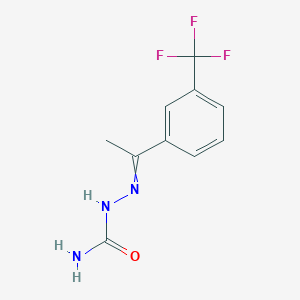


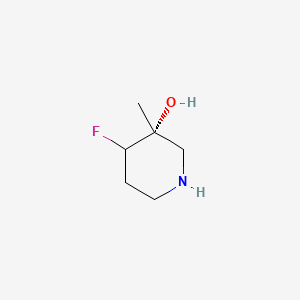
![N-[(4-fluoro-4-piperidyl)methyl]acetamide](/img/structure/B14779014.png)
